molecular formula C42H28N6O5 B11112248 5-(4-nitrophenyl)-4-(4-{4-[4-(4-nitrophenyl)-2-phenyl-1H-imidazol-5-yl]phenoxy}phenyl)-2-phenyl-1H-imidazole

5-(4-nitrophenyl)-4-(4-{4-[4-(4-nitrophenyl)-2-phenyl-1H-imidazol-5-yl]phenoxy}phenyl)-2-phenyl-1H-imidazole

Cat. No.: B11112248
M. Wt: 696.7 g/mol
InChI Key: GRFXFTDLIUPUHY-UHFFFAOYSA-N
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Description

4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER is a complex organic compound characterized by its unique structure, which includes nitrophenyl and phenyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of nitrophenyl and phenyl groups. Common reagents used in these reactions include nitrobenzene, phenylboronic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can participate in redox reactions, while the imidazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER is unique due to its combination of nitrophenyl and phenyl groups attached to an imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C42H28N6O5

Molecular Weight

696.7 g/mol

IUPAC Name

5-(4-nitrophenyl)-4-[4-[4-[4-(4-nitrophenyl)-2-phenyl-1H-imidazol-5-yl]phenoxy]phenyl]-2-phenyl-1H-imidazole

InChI

InChI=1S/C42H28N6O5/c49-47(50)33-19-11-27(12-20-33)37-39(45-41(43-37)31-7-3-1-4-8-31)29-15-23-35(24-16-29)53-36-25-17-30(18-26-36)40-38(28-13-21-34(22-14-28)48(51)52)44-42(46-40)32-9-5-2-6-10-32/h1-26H,(H,43,45)(H,44,46)

InChI Key

GRFXFTDLIUPUHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=C(N=C(N6)C7=CC=CC=C7)C8=CC=C(C=C8)[N+](=O)[O-]

Origin of Product

United States

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